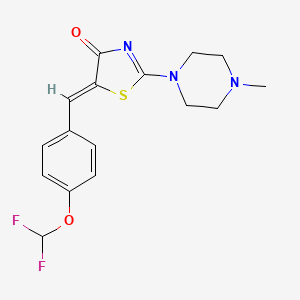

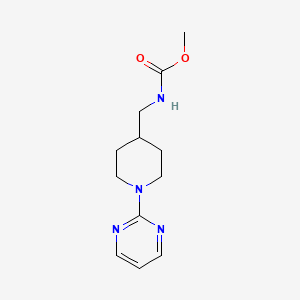

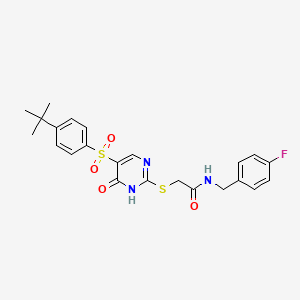

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidine and pyrimidine are both important structures in medicinal chemistry . Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Pyrimidine is a similar six-membered ring but contains two nitrogen atoms . Compounds containing these structures have been shown to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied. For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .

Molecular Structure Analysis

The molecular structure of these compounds can be complex and varies based on the specific substituents present . For example, a triclinic crystal system was observed for a certain pyrimidine derivative .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be diverse and are often used to create libraries of novel heterocyclic compounds with potential biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary widely. For example, pyrimidine is a much weaker base than pyridine and is soluble in water .

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as the one , have been found to exhibit significant anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Leukemia Treatment

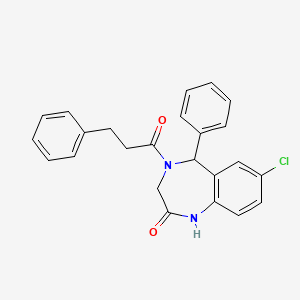

Imatinib, a compound that shares structural similarities with “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate”, is one of the most used therapeutic agents to treat chronic myelogenic leukemia . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Inhibition of PKB Kinase Activity

Compounds similar to “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate” have been found to inhibit PKB kinase activity . This could potentially be used in the treatment of diseases where PKB kinase activity is a factor.

Cognitive Disorders Treatment

A compound named PF-04447943, which has a similar structure to “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate”, has been discovered for the treatment of cognitive disorders . This compound is a selective brain penetrant PDE9A inhibitor .

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial activities . Therefore, “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate” could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

Compounds containing a pyrimidine moiety are also known to have antiviral properties . This suggests that “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate” could potentially be used in the development of antiviral drugs.

Mecanismo De Acción

Target of Action

Similar compounds like imatinib, which also contains a pyrimidin-2-yl and piperidin-4-yl group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell proliferation and survival.

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can affect multiple downstream pathways, including those involved in cell growth, survival, and differentiation .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to decreased cell proliferation and increased cell death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-18-12(17)15-9-10-3-7-16(8-4-10)11-13-5-2-6-14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZSHKGKIGLHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2817090.png)

![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)

![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2817102.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)